![molecular formula C13H9N3OS2 B5615005 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5615005.png)
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
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Description
This compound belongs to a class of chemicals that have attracted interest for their diverse biological activities and applications in materials science. Its synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding its potential applications and interactions.
Synthesis Analysis
The synthesis of this compound, alongside others, involves the cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate to yield thiadiazole derivatives. This process is marked by the loss of H2O and, in some cases, by the condensation and loss of H2S, leading to various thiadiazole compounds (Dani et al., 2013).
Molecular Structure Analysis
The compound's molecular structure has been characterized using techniques such as IR, NMR, and single-crystal X-ray data. Studies have shown that the structure is stabilized through both intramolecular and intermolecular hydrogen bonding, crystallizing in the monoclinic system. Geometry optimization performed using the DFT method compares well with X-ray data, indicating the compound's stability based on the negative values of HOMO and LUMO energies (Dani et al., 2013).
Chemical Reactions and Properties
This compound is synthesized through reactions that involve cyclization and condensation mechanisms, indicative of its reactivity. The involvement of manganese(II) salts as catalysts in its synthesis suggests potential for further chemical modifications and reactions under various conditions (Dani et al., 2013).
Physical Properties Analysis
While specific studies on the physical properties of this exact compound were not directly identified, related research on thiadiazole derivatives emphasizes their solid-state fluorescence, aggregation-induced emission effects, and large Stokes shifts. These properties suggest potential applications in materials science, particularly in the development of fluorescent materials and sensors (Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including the compound , have been explored in various contexts, including their stability, reactivity, and potential for forming stable complexes with metals. The electronic transitions associated with these compounds are mainly associated with π⋯π transitions, indicative of their potential utility in electronic and photonic applications (Dani et al., 2013).
Future Directions
Thiadiazole derivatives, including “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide”, have shown promising pharmacological activities, suggesting their potential as lead compounds for further drug development . Future research could focus on exploring their therapeutic potential and optimizing their properties for clinical use.
properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACANPHQMNZSILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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